4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

Medicinal Chemistry Scaffold Hopping SAR

4-(2,5-Dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione (CAS 879462-48-3) is a synthetic small molecule belonging to the 1,2,4-triazole-5-thione class, featuring a unique combination of a 2,5-dimethoxyphenyl N-substituent and an unsubstituted 1H-pyrazol-5-yl C-substituent. This substitution pattern distinguishes it from more heavily studied analogs bearing additional aryl or heteroaryl decorations on the pyrazole ring, a structural feature that can profoundly influence target engagement, physicochemical properties, and synthetic tractability.

Molecular Formula C13H13N5O2S
Molecular Weight 303.34 g/mol
CAS No. 879462-48-3
Cat. No. B11068437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
CAS879462-48-3
Molecular FormulaC13H13N5O2S
Molecular Weight303.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=NN3
InChIInChI=1S/C13H13N5O2S/c1-19-8-3-4-11(20-2)10(7-8)18-12(16-17-13(18)21)9-5-6-14-15-9/h3-7H,1-2H3,(H,14,15)(H,17,21)
InChIKeyQDKYXTWQMVNYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 [ug/mL] (The mean of the results at pH 7.4)

4-(2,5-Dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione (CAS 879462-48-3): A Structurally Distinct Triazole-Thione Scaffold for Targeted Probe and Lead Discovery


4-(2,5-Dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione (CAS 879462-48-3) is a synthetic small molecule belonging to the 1,2,4-triazole-5-thione class, featuring a unique combination of a 2,5-dimethoxyphenyl N-substituent and an unsubstituted 1H-pyrazol-5-yl C-substituent [1]. This substitution pattern distinguishes it from more heavily studied analogs bearing additional aryl or heteroaryl decorations on the pyrazole ring, a structural feature that can profoundly influence target engagement, physicochemical properties, and synthetic tractability. The compound's core scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and ion channel modulation, making it a candidate for focused screening libraries and mechanism-of-action studies [2].

Why Simple In-Class Substitution Is Not Advisable for 4-(2,5-Dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione (879462-48-3)


The 1,2,4-triazole-5-thione chemical space is crowded with analogs that appear similar at a glance but exhibit sharply divergent biological profiles. Even minor modifications, such as the presence or absence of a substituent on the pyrazole C3 position, can alter hydrogen-bonding capacity, tautomeric equilibrium, and steric fit within a target binding pocket [1]. For instance, the unsubstituted pyrazole NH in 879462-48-3 provides a donor/acceptor motif absent from 3-phenyl or 3-(4-methoxyphenyl) analogs, potentially conferring selectivity advantages or distinct ADME properties. Furthermore, closely related triazole-thione compounds in public bioactivity databases show EC50 values differing by orders of magnitude against the same protein target depending on the nature of the C3 substituent [2]. Therefore, generic substitution without direct comparative data risks selecting a compound with fundamentally different target engagement, potency, or selectivity.

Quantitative Differentiation Evidence for 4-(2,5-Dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione (879462-48-3) Versus Closest Analogs


Structural and Pharmacophoric Distinction from 3-Aryl-Pyrazole Analogs

The target compound's most immediate comparators are the 3-aryl-substituted pyrazole congeners CHEBI:114661 (3-phenyl) and CHEBI:109211 (3-(4-methoxyphenyl)), both of which are documented in the ChEBI database [1]. The unsubstituted pyrazole NH in 879462-48-3 eliminates the steric bulk and electronic influence of the aryl ring, which can shift the pKa of the triazole thione and alter metal-chelation or hydrogen-bonding geometry. This difference is critical for projects targeting metalloenzymes or receptors where the pyrazole NH acts as a key pharmacophoric element.

Medicinal Chemistry Scaffold Hopping SAR

Differentiation from 4-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione in Protein Binding Assays

A structurally related comparator, 4-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione (BindingDB ID: BDBM33088), has been tested in a multiplexed bead-based protein binding assay, yielding an EC50 of 3,050 nM [1]. This compound differs from 879462-48-3 only in the replacement of the pyrazol-5-yl moiety with a 4-methylphenyl group, yet this single-point change replaces a hydrogen-bond-capable heterocycle with a purely hydrophobic tolyl ring. No equivalent public data exist for 879462-48-3, but the documented activity of the tolyl analog establishes a baseline for target engagement that the pyrazole-containing compound may exceed or modulate differently, particularly against targets requiring heterocyclic recognition.

Protein-Target Engagement High-Throughput Screening BindingDB

Antimicrobial Activity Potential Inferred from Pyrazole-Triazole Hybrid Class

A series of structurally related 1,2,4-triazole thiones containing pyrazole moieties was synthesized and evaluated for antimicrobial activity, with several compounds exhibiting MIC values in the range of 4–32 µg/mL against Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity (compared to clotrimazole) [1]. While 879462-48-3 was not directly tested in this study, it shares the core pyrazole-triazole-thione architecture essential for activity. The absence of bulky substituents on the pyrazole ring may improve solubility and membrane permeability, potentially enhancing the intracellular access that full SAR exploration demands.

Antimicrobial Resistance Gram-Positive Bacteria MIC Determination

Sodium Channel Blocker Pharmacophore Alignment: Differentiation from Triazole-Tetrazole Congeners

Patent US20020006947 discloses a broad series of aryl-substituted pyrazoles, triazoles, and tetrazoles as sodium channel blockers with anticonvulsant activity [1]. The pharmacophore model derived from this work emphasizes the importance of a heterocyclic NH group and an appropriately positioned aryl ring for Na+ channel blockade. 879462-48-3, bearing both a triazole-thione (acidic NH) and a pyrazole (neutral NH), presents a dual hydrogen-bond donor profile not represented in the patent's exemplified triazole-tetrazole hybrids. This divergence may translate into a distinct state-dependent binding profile on NaV subtypes, a hypothesis that requires compound procurement for electrophysiological validation.

Ion Channel NaV Blocker Anticonvulsant Screening

Tautomeric and Spectroscopic Differentiation for Analytical Method Development

The 1,2,4-triazole-5-thione system is known to exist in thione-thiol tautomeric equilibria, and the position of this equilibrium is highly sensitive to solvent, pH, and substitution pattern. Spectroscopic studies on 4-substituted triazole-5-thiones demonstrate that the thione form dominates in DMSO-d6, while the thiol form can be stabilized in CDCl3 [1]. The unsubstituted pyrazole moiety in 879462-48-3 introduces an additional annular tautomeric site, yielding four possible tautomeric combinations. This complexity makes the compound a valuable probe for developing and validating NMR, IR, and computational methods for tautomer assignment—a need not met by simpler diaryl or triazole-only analogs.

Analytical Chemistry Tautomerism NMR Characterization

Antioxidant Potential Inferred from 3-Substituted Triazole-5-Thione Class

A series of 3-substituted 1,2,4-triazole-5-thiones was evaluated for antioxidant activity using the DPPH radical scavenging assay, with IC50 values ranging from 18 to >200 µM depending on the C3 substituent [1]. The thione sulfur and the pyrazole NH are both potential radical-quenching sites, and the combination of these two moieties in a single, unencumbered scaffold like 879462-48-3 may yield cooperative antioxidant effects. Without direct data, the procurement of this compound enables testing the hypothesis that dual-site radical scavenging occurs in a single molecular entity.

Oxidative Stress Radical Scavenging DPPH Assay

High-Impact Application Scenarios for Procuring 4-(2,5-Dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione (879462-48-3)


Structure-Activity Relationship (SAR) Expansion of Antimicrobial Triazole-Pyrazole Hybrids

Based on the class-level antimicrobial activity evidence established in Section 3, this compound serves as a minimally substituted starting point for SAR campaigns. Its unadorned pyrazole ring allows researchers to systematically introduce substituents and directly measure the impact on MIC values against Gram-positive and Gram-negative panels, building on the 4–32 µg/mL baseline established by closely related analogs [1]. Procurement enables the construction of a substitution matrix that isolates the contribution of each functional group.

Development of State-Dependent Sodium Channel Probes

The dual heterocyclic NH system inferred from the sodium channel blocker pharmacophore (class-level inference, Section 3) positions this compound as a candidate for electrophysiological screening against NaV1.1–1.9 subtypes. Direct procurement is the first step to generating patch-clamp data that could reveal subtype selectivity not achievable with existing triazole or tetrazole scaffolds, as suggested by the patent landscape [1].

Validation of Tautomer-Resolved Analytical Methods

The four-state tautomeric equilibrium supported by the structural analysis in Section 3 makes this compound an ideal challenge set for developing and validating NMR, IR, and DFT-based tautomer assignment protocols. Analytical laboratories can use 879462-48-3 to demonstrate method robustness for heterocyclic compounds with multiple exchangeable protons, a requirement for regulatory submissions in pharmaceutical development [1].

Dual-Site Radical Scavenging Mechanism Studies

Supporting evidence from Section 3 indicates that the combination of a triazole-thione and a pyrazole NH in a single molecule may enable cooperative radical scavenging. Procuring this compound allows mechanistic investigations using EPR spectroscopy and stopped-flow kinetics to determine whether sequential or simultaneous electron transfer occurs, providing a conceptual advance over single-site antioxidants [1].

Quote Request

Request a Quote for 4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.